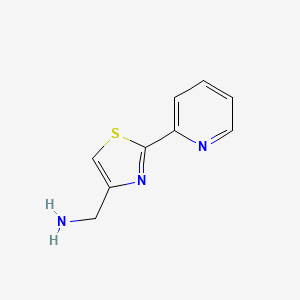
(2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine
Übersicht
Beschreibung
“(2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine” is a biochemical compound used for proteomics research . Its molecular formula is C9H9N3S and it has a molecular weight of 191.25 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: C1=CC=NC(=C1)C2=NC(=CS2)CN . This indicates that the compound contains a pyridine ring and a thiazole ring connected by a methylamine group .Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Mesothelioma Models
Nortopsentin analogues, including derivatives of 1H-pyrrolo[2,3-b]pyridine that incorporate the (2-pyridin-2-yl-1,3-thiazol-4-yl)methylamine scaffold, have demonstrated significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds, acting as cyclin-dependent kinase 1 inhibitors, effectively reduced DMPM cell proliferation and induced apoptosis, showing potential as therapeutic agents for this rare and fatal disease. The combined treatment with one of these derivatives and paclitaxel resulted in synergistic cytotoxic effects, suggesting an enhanced therapeutic potential (Carbone et al., 2013).
DNA Binding and Anticancer Properties
Cu(II) complexes of tridentate ligands, including variants related to the this compound structure, have shown promising DNA binding properties and nuclease activity. These complexes demonstrated low toxicity for cancer cell lines, indicating their potential for development as anticancer agents. Their interaction with DNA and ability to cleave it suggests a mechanism that could be exploited for therapeutic purposes (Kumar et al., 2012).
Catalysis in Organic Synthesis
Efficient copper-catalyzed C-N bond cleavage of aromatic methylamines has been developed to construct pyridine derivatives, leveraging this compound as a substrate. This method offers a straightforward approach to synthesize various pyridine derivatives from simple starting materials, demonstrating the compound's utility in facilitating organic synthesis processes (Huang et al., 2013).
Development as Anticancer Agents
Pyridine-thiazole hybrid molecules, incorporating the this compound framework, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds exhibited high selectivity and potent anticancer activity, particularly against leukemia cell lines, suggesting their potential as novel anticancer agents. The ability to induce genetic instability in tumor cells is a promising mechanism of action for these derivatives (Ivasechko et al., 2022).
Eigenschaften
IUPAC Name |
(2-pyridin-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8/h1-4,6H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFBGVRVUJFFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


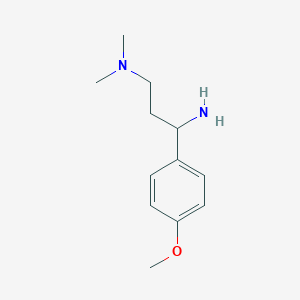
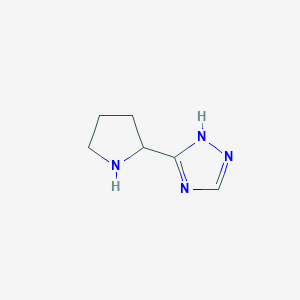



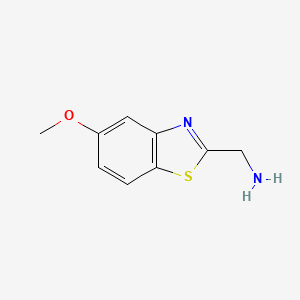
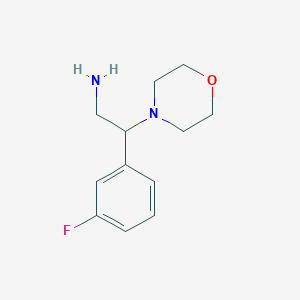

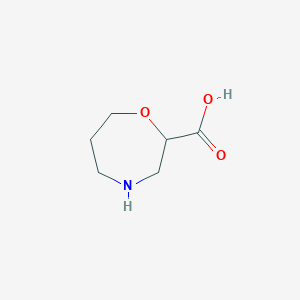
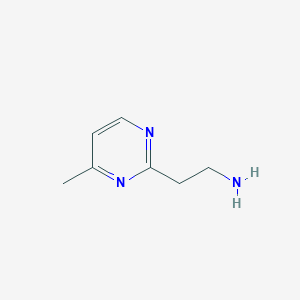
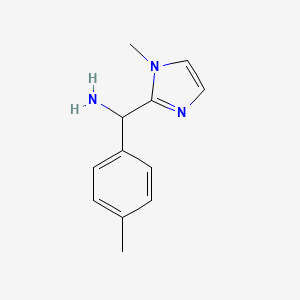
![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine](/img/structure/B3307784.png)
![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine](/img/structure/B3307785.png)
![Methyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B3307793.png)
